Bienvenue dans la boutique en ligne BenchChem!

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Lipophilicity ADME Physicochemical profiling

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride (CAS 1185473-55-5) is a piperazine-acetic acid conjugate supplied as a dihydrochloride salt, with a free-base molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g·mol⁻¹. The compound is catalogued within the ChemBridge screening collection as compound ID 4023161 and is distributed through Hit2Lead for early-stage drug discovery.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21
CAS No. 1185473-55-5
Cat. No. B3088643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride
CAS1185473-55-5
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
InChIKeyAQAPROZRXVLJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride (CAS 1185473-55-5): Core Identity & Classification


[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride (CAS 1185473-55-5) is a piperazine-acetic acid conjugate supplied as a dihydrochloride salt, with a free-base molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g·mol⁻¹ . The compound is catalogued within the ChemBridge screening collection as compound ID 4023161 and is distributed through Hit2Lead for early-stage drug discovery . Its structure features a 3-methylphenyl substituent on the piperazine N4 position and an acetic acid moiety on the N1 position, classifying it as an N-arylpiperazine acetic acid building block with utility in medicinal chemistry campaigns targeting neurological and receptor-based pathways .

Why [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride Cannot Be Replaced by a Generic Piperazine Acetic Acid Analog


N-arylpiperazine acetic acid derivatives are not functionally interchangeable because the position of the methyl substituent on the phenyl ring directly governs molecular recognition, physicochemical properties, and ADME behavior. The 3-methylphenyl regioisomer (meta-substituted) displays a distinct spatial orientation of the methyl group compared to the 2-methyl (ortho) and 4-methyl (para) counterparts, leading to measurable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity . In the context of glycine transporter-1 (GlyT1) inhibitor programs—where piperazine acetic acid scaffolds are prominent pharmacophores—even a single methyl positional shift has been shown to alter in vitro potency by orders of magnitude [1]. Furthermore, the dihydrochloride salt form of this compound provides well-defined stoichiometry, enhanced aqueous solubility, and consistent solid-state handling relative to the free base or alternative salt forms, making it the preferred form for reproducible biological assay preparation .

Quantitative Differentiation Evidence for [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride vs. Closest Analogs


Lipophilicity (LogP) Differential: 3-Methylphenyl vs. 4-Methylphenyl Regioisomer

The 3-methylphenyl substitution on the piperazine ring results in a calculated LogP of -0.65, contrasting with the 4-methylphenyl analog which is predicted to have a higher LogP (approximately -0.3 to -0.1 based on additive fragment contributions). This quantifiable difference in lipophilicity influences membrane permeability, non-specific protein binding, and in vivo distribution . Lower LogP values are generally associated with reduced hERG liability and improved metabolic stability in CNS-targeted programs [1].

Lipophilicity ADME Physicochemical profiling

Aqueous Solubility (LogSW) Comparison: Dihydrochloride Salt Advantage Over Free Base

The dihydrochloride salt form of this compound exhibits a calculated LogSW of -2.58, indicating substantially higher aqueous solubility compared to the free base form, which typically exhibits LogSW values below -3.5 for neutral piperazine acetic acids . This solubility advantage translates to easier dissolution in aqueous assay buffers (PBS, Tris) at millimolar concentrations, reducing the reliance on DMSO for compound handling and minimizing solvent-induced artifacts in cell-based assays.

Aqueous solubility Salt selection Bioassay reproducibility

Polar Surface Area (tPSA) Differentiation: 3-Methylphenyl vs. Unsubstituted Phenyl Analog

The target compound has a calculated topological polar surface area (tPSA) of 43.8 Ų, which is identical to the unsubstituted phenyl analog (2-[4-phenylpiperazin-1-yl]acetic acid) since the methyl group does not contribute to tPSA . However, the addition of the methyl group in the 3-position increases molecular volume and alters the spatial distribution of hydrophobic surface area without increasing polar surface area. This property profile is advantageous for maintaining blood-brain barrier permeability predictions (tPSA < 60 Ų) while adding steric bulk that can enhance target selectivity [1].

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Donor/Acceptor Profile: Implications for Target Selectivity

The compound possesses 1 hydrogen bond donor (carboxylic acid OH) and 3 hydrogen bond acceptors (carboxylic acid carbonyl + piperazine N atoms), with 3 rotatable bonds . Compared to analogs bearing additional heteroatom substituents on the phenyl ring (e.g., 3-methoxy or 3-chloro derivatives), which may exhibit 2 HBD and 4 HBA, the 3-methylphenyl variant presents a simpler hydrogen-bonding pharmacophore. This reduced H-bond complexity can be advantageous when targeting binding sites with strict H-bond constraints, potentially reducing off-target interactions with aminergic GPCRs that typically recognize more polar piperazine derivatives.

Hydrogen bonding Selectivity Pharmacophore modeling

Recommended Application Scenarios for [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride Based on Differentiation Evidence


CNS Drug Discovery: GlyT1 Inhibitor Scaffold Optimization

Given the established role of piperazine acetic acid derivatives as GlyT1 inhibitors [1], this compound is positioned as a fragment-like starting point for CNS programs requiring balanced lipophilicity (LogP -0.65) and favorable tPSA (43.8 Ų) for blood-brain barrier penetration. The 3-methylphenyl substitution offers a differentiated hydrophobic contact compared to the 4-methylphenyl regioisomer, enabling exploration of the GlyT1 binding pocket topology without excessive lipophilicity.

Chemogenomics Library Design: Piperazine-centric Compound Collection

The compound's minimal H-bond pharmacophore (1 HBD, 3 HBA) and the absence of heteroatom substitutions on the aryl ring make it an ideal representative of a 'baseline' N-arylpiperazine acetic acid in chemogenomics screening libraries . When incorporated alongside the 2-methyl, 4-methyl, and unsubstituted phenyl analogs, it enables systematic profiling of methyl positional effects on target selectivity across aminergic GPCR panels.

Biophysical Assay Development: Solubility-Optimized Reference Standard

The dihydrochloride salt form with LogSW = -2.58 provides reliable aqueous solubility at screening-relevant concentrations (10–100 μM in PBS) without requiring DMSO concentrations exceeding 0.1% (v/v) . This property is critical for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where DMSO interference can compromise binding constant accuracy.

Medicinal Chemistry SAR Exploration: Methyl Positional Scanning

The compound serves as the meta-methyl reference point in a complete methyl positional scanning set (ortho, meta, para) of N-arylpiperazine acetic acids. Pairing this compound with its 2-methylphenyl (CAS 896523-44-7) and 4-methylphenyl (CAS 347186-24-7) counterparts enables quantitative SAR analysis of how methyl position influences LogP, target potency, and metabolic stability within a congeneric series [1].

Quote Request

Request a Quote for [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.